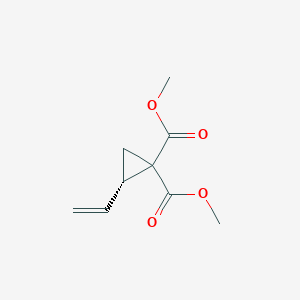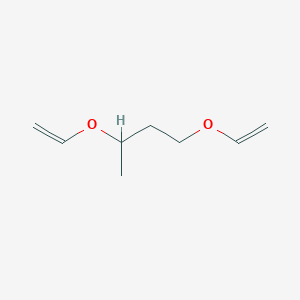
1,3-Bis(ethenyloxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(ethenyloxy)butane is an organic compound with the molecular formula C8H14O2. It is a type of ether, specifically a vinyl ether, characterized by the presence of two ethenyloxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium vinylate. The reaction proceeds as follows:
Br-(CH2)3-Br+2CH2=CH-ONa→CH2=CH-O-(CH2)3-O-CH=CH2+2NaBr
This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process is usually carried out under controlled temperature and pressure conditions to optimize the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(ethenyloxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl ether groups to alkyl ethers using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(ethenyloxy)butane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(ethenyloxy)butane involves its interaction with various molecular targets. In chemical reactions, the ethenyloxy groups act as electron-donating groups, facilitating nucleophilic attacks. The compound can also undergo polymerization reactions, where the vinyl groups participate in radical or ionic polymerization processes, leading to the formation of long-chain polymers.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(ethenyloxy)butane: Similar structure but with ethenyloxy groups at the 1 and 4 positions.
1,2-Bis(ethenyloxy)ethane: Shorter carbon chain with ethenyloxy groups at the 1 and 2 positions.
1,3-Dioxane: A cyclic ether with a similar oxygen-containing structure.
Uniqueness
1,3-Bis(ethenyloxy)butane is unique due to its specific positioning of the ethenyloxy groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for unique polymerization behavior and reactivity in substitution reactions, making it valuable in specialized applications.
Propiedades
Número CAS |
53002-12-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1,3-bis(ethenoxy)butane |
InChI |
InChI=1S/C8H14O2/c1-4-9-7-6-8(3)10-5-2/h4-5,8H,1-2,6-7H2,3H3 |
Clave InChI |
QVOHHWQAOFEPOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC=C)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)

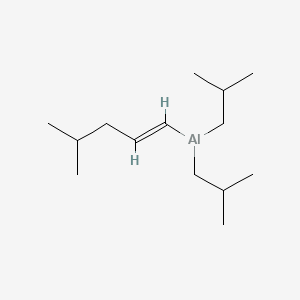
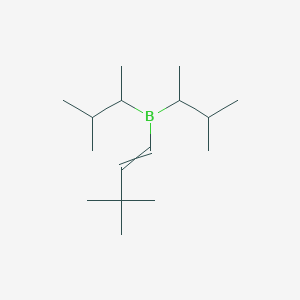

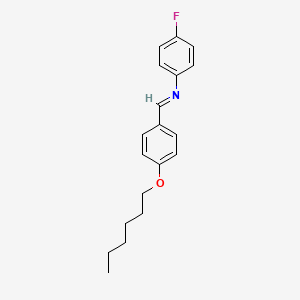
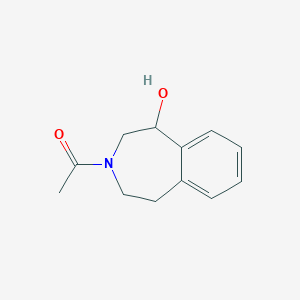
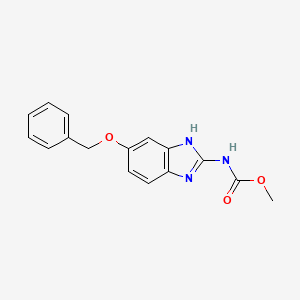
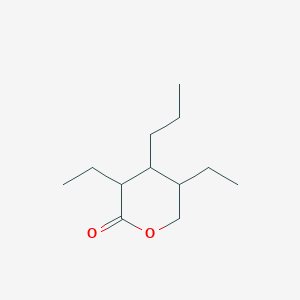
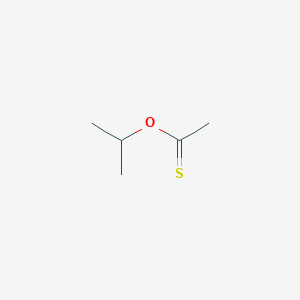
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
